molecular formula C8H8N2O2 B6266005 5H,6H,7H-cyclopenta[b]pyrazine-6-carboxylic acid CAS No. 1367948-67-1

5H,6H,7H-cyclopenta[b]pyrazine-6-carboxylic acid

Cat. No.: B6266005
CAS No.: 1367948-67-1
M. Wt: 164.16 g/mol
InChI Key: DOAFBKVQCVWJOW-UHFFFAOYSA-N
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Description

5H,6H,7H-cyclopenta[b]pyrazine-6-carboxylic acid is a high-purity chemical compound offered for research and development purposes. This molecule features a fused bicyclic structure, combining a cyclopentane ring with a pyrazine heterocycle, further functionalized with a carboxylic acid group . The compound is supplied as a solid and has the molecular formula C9H9NO2 and a molecular weight of 163.18 g/mol .Pyrazine derivatives are a significant class of compounds widely utilized as flavoring agents and fragrances due to their characteristic nutty, roasted, and earthy organoleptic properties . Furthermore, the cyclopenta[b]pyrazine core structure is recognized as a valuable scaffold in medicinal chemistry and the development of pharmaceuticals . The carboxylic acid functional group is a key feature that enables further synthetic modification . This group allows researchers to readily create various derivatives, such as amides, esters, and other molecular hybrids, facilitating the exploration of structure-activity relationships . The presence of nitrogen atoms in the pyrazine ring also makes this compound a potential ligand in coordination chemistry or a building block for the synthesis of more complex heterocyclic systems. This product is intended for use as a research chemical and standard in analytical laboratories. It is For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human consumption. Researchers should consult the safety data sheet prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1367948-67-1

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

6,7-dihydro-5H-cyclopenta[b]pyrazine-6-carboxylic acid

InChI

InChI=1S/C8H8N2O2/c11-8(12)5-3-6-7(4-5)10-2-1-9-6/h1-2,5H,3-4H2,(H,11,12)

InChI Key

DOAFBKVQCVWJOW-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2=NC=CN=C21)C(=O)O

Purity

95

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches for 5h,6h,7h Cyclopenta B Pyrazine 6 Carboxylic Acid

Retrosynthetic Analysis of 5H,6H,7H-cyclopenta[b]pyrazine-6-carboxylic acid

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials.

Key Disconnections and Precursor Identification

The primary disconnections for this compound focus on the formation of the pyrazine (B50134) ring and the cyclopentane (B165970) ring, as well as the introduction of the carboxylic acid functionality.

A logical retrosynthetic approach would involve two main bond cleavages:

C-N bond disconnection in the pyrazine ring: This is a common strategy for pyrazine synthesis, leading back to a 1,2-diamine and a 1,2-dicarbonyl compound. In this case, the precursors would be a substituted cyclopentane-1,2-diamine (B1201933) and a glyoxal (B1671930) derivative.

C-C bond disconnection in the cyclopentane ring: This approach would build the fused ring system from a pre-formed pyrazine. This could involve intramolecular cyclization reactions.

Based on these disconnections, two primary sets of precursors can be identified:

Precursor SetPrecursor 1Precursor 2
Route A Cyclopentane-1,2-diamine derivativeA dicarbonyl compound with a protected carboxylic acid group
Route B A suitably functionalized pyrazineA C3 synthon for cyclopentane ring annulation

Classical Synthetic Routes to the 5H,6H,7H-cyclopenta[b]pyrazine Core

The construction of the fused 5H,6H,7H-cyclopenta[b]pyrazine core is central to the synthesis of the target carboxylic acid. Classical methods often rely on well-established cyclization and annulation strategies.

Cyclization Reactions for Pyrazine Ring Formation

The most prevalent method for pyrazine ring synthesis is the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. For the synthesis of the 5H,6H,7H-cyclopenta[b]pyrazine core, this would involve the reaction of cyclopentane-1,2-diamine with glyoxal or a substituted derivative. The reaction typically proceeds in a protic solvent, often with mild heating.

A key challenge in this approach is the synthesis of the required substituted cyclopentane-1,2-diamine, which itself can be a multi-step process.

Cyclopentane Ring Construction Strategies

An alternative to forming the pyrazine ring last is to construct the cyclopentane ring onto a pre-existing pyrazine scaffold. This can be achieved through various annulation strategies. For instance, a pyrazine bearing two adjacent substituents with appropriate functionality, such as ester or halide groups, could undergo an intramolecular cyclization, like a Dieckmann condensation or a Thorpe-Ziegler reaction, to form the five-membered ring.

Novel Synthetic Approaches to this compound

Modern synthetic chemistry often focuses on the development of more efficient and atom-economical methods, frequently employing catalysis.

Development of Efficient Catalyst Systems

While specific catalytic systems for the direct synthesis of this compound are not extensively reported, related transformations suggest potential avenues. For instance, transition-metal-catalyzed cross-coupling reactions could be employed to introduce the carboxylic acid functionality or its precursor onto the cyclopenta[b]pyrazine core.

Palladium-catalyzed carbonylation reactions are a powerful tool for the introduction of carboxylic acid groups. A hypothetical route could involve the synthesis of a halogenated 5H,6H,7H-cyclopenta[b]pyrazine intermediate, followed by a palladium-catalyzed carbonylation in the presence of carbon monoxide and a suitable nucleophile.

Catalyst SystemReaction TypePotential Application
Palladium(0) complexes with phosphine (B1218219) ligands CarbonylationConversion of a halo-cyclopenta[b]pyrazine to the corresponding carboxylic acid derivative.
Rhodium or Ruthenium complexes C-H activation/functionalizationDirect carboxylation of the cyclopenta[b]pyrazine core, though selectivity could be a challenge.

The development of such catalytic methods would offer significant advantages in terms of efficiency and functional group tolerance compared to classical stoichiometric approaches. Further research in this area is warranted to establish viable and high-yielding synthetic routes to this compound and its derivatives.

Sustainable and Green Chemistry Methodologies in Synthesis

Incorporating principles of green chemistry into the synthesis of this compound is essential for developing environmentally benign and economically viable processes. Key areas of focus include the use of safer solvents, the development of catalytic reactions, and the minimization of waste.

The choice of solvent is a critical factor in the environmental impact of a synthesis. Whenever possible, water or other green solvents such as ethanol (B145695) or supercritical carbon dioxide should be considered as alternatives to hazardous organic solvents. For reactions that require organic solvents, the use of greener options like 2-methyltetrahydrofuran (B130290) or cyclopentyl methyl ether could be explored.

Catalytic methods are inherently greener than stoichiometric reactions as they reduce the amount of waste generated. For instance, employing catalytic hydrogenation for the reduction of a double bond, as mentioned in the stereoselective synthesis, is preferable to using stoichiometric reducing agents like sodium borohydride. Similarly, the use of solid acid or base catalysts that can be easily recovered and reused would be advantageous.

One-pot reactions, where multiple synthetic steps are carried out in the same reaction vessel without the isolation of intermediates, can significantly improve the efficiency and reduce the environmental footprint of a synthesis. A potential green synthetic route could involve a one-pot condensation of a cyclopentanedione precursor with a diamine, followed by an in-situ oxidation to form the pyrazine ring.

The principles of green chemistry can be applied to various stages of the synthesis, from the selection of starting materials to the final purification of the product. By adopting these principles, the synthesis of this compound can be made more sustainable.

Green Chemistry PrincipleApplication in Synthesis of this compound
Waste Prevention Designing synthetic routes to maximize atom economy and minimize byproducts.
Atom Economy Utilizing reactions like cycloadditions that incorporate all atoms of the reactants into the product.
Less Hazardous Chemical Syntheses Using safer reagents and avoiding toxic chemicals like heavy metals.
Designing Safer Chemicals The target molecule itself may be designed for reduced toxicity and environmental impact.
Safer Solvents and Auxiliaries Employing water, ethanol, or other green solvents in place of halogenated hydrocarbons.
Design for Energy Efficiency Conducting reactions at ambient temperature and pressure to reduce energy consumption.
Use of Renewable Feedstocks Starting from bio-based materials if possible.
Reduce Derivatives Avoiding unnecessary protection and deprotection steps.
Catalysis Using catalytic reagents in small amounts instead of stoichiometric reagents.
Design for Degradation Designing the final product to be biodegradable after its use.
Real-time analysis for Pollution Prevention Monitoring reactions in real-time to prevent the formation of hazardous byproducts.
Inherently Safer Chemistry for Accident Prevention Choosing reagents and reaction conditions that minimize the risk of explosions, fires, and releases.

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The purification and isolation of synthetic intermediates and the final this compound product are critical steps to ensure the desired purity for subsequent applications. A combination of techniques would likely be employed, tailored to the specific physical and chemical properties of each compound.

For non-volatile and thermally stable intermediates, distillation under reduced pressure can be an effective method for purification. This technique separates compounds based on differences in their boiling points.

Crystallization is a powerful technique for purifying solid compounds. The crude product is dissolved in a suitable solvent or solvent mixture at an elevated temperature, and then allowed to cool slowly. The desired compound will crystallize out, leaving impurities behind in the solution. The choice of solvent is crucial for successful crystallization.

Chromatography is a versatile set of techniques used to separate mixtures. Column chromatography , using a stationary phase such as silica (B1680970) gel or alumina, is commonly used to purify organic compounds. The mixture is applied to the top of the column, and a solvent (the mobile phase) is passed through, carrying the components of the mixture at different rates depending on their affinity for the stationary phase. For more challenging separations, High-Performance Liquid Chromatography (HPLC) can be employed, offering higher resolution and efficiency.

Given that the final product is a carboxylic acid, acid-base extraction can be a highly effective purification method. The crude product can be dissolved in an organic solvent and washed with an aqueous basic solution (e.g., sodium bicarbonate). The carboxylic acid will be deprotonated and dissolve in the aqueous layer as its carboxylate salt, while neutral and basic impurities will remain in the organic layer. The aqueous layer can then be separated and acidified (e.g., with hydrochloric acid) to precipitate the pure carboxylic acid, which can then be collected by filtration.

The purity of the isolated compounds would be assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy , Mass Spectrometry (MS) , and Elemental Analysis .

Purification TechniquePrinciple of SeparationApplicability
Distillation Difference in boiling pointsVolatile and thermally stable liquids
Crystallization Difference in solubilityCrystalline solids
Column Chromatography Differential adsorption on a stationary phaseMost organic compounds
Acid-Base Extraction Difference in acidity/basicityAcidic or basic compounds
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a stationary and a mobile phaseComplex mixtures, high-purity applications

Chemical Reactivity and Transformation Studies of 5h,6h,7h Cyclopenta B Pyrazine 6 Carboxylic Acid

Reactivity of the Pyrazine (B50134) Heterocycle

The pyrazine ring is characterized by its electron-deficient nature, a consequence of the presence of two electronegative nitrogen atoms. This inherent electronic property significantly influences its susceptibility to various chemical reactions.

Nucleophilic and Electrophilic Aromatic Substitution Potentials

Electrophilic Aromatic Substitution: The pyrazine ring is generally resistant to electrophilic aromatic substitution. The two nitrogen atoms withdraw electron density from the aromatic system, deactivating it towards attack by electrophiles. Furthermore, under acidic conditions, which are often employed in electrophilic substitution reactions, the nitrogen atoms can become protonated, further increasing the ring's deactivation. Direct nitration, halogenation, sulfonation, and Friedel-Crafts reactions are typically not feasible on an unsubstituted pyrazine ring. For electrophilic substitution to occur on the pyrazine ring of 5H,6H,7H-cyclopenta[b]pyrazine-6-carboxylic acid, the presence of strong activating groups on the ring would likely be necessary.

Nucleophilic Aromatic Substitution: In contrast, the electron-deficient character of the pyrazine ring makes it susceptible to nucleophilic aromatic substitution, particularly when a suitable leaving group is present on the ring. While the parent this compound does not possess an inherent leaving group on the pyrazine ring, derivatives such as chlorocyclopenta[b]pyrazines would be expected to readily undergo nucleophilic displacement reactions. Nucleophiles such as methoxide, amines, and thiolates could displace the halide, providing a pathway to a variety of substituted cyclopenta[b]pyrazine derivatives. The reactivity of halopyrazines in such reactions is generally greater than that of the corresponding halopyridines.

Oxidation and Reduction Pathways

Oxidation: The pyrazine ring can undergo oxidation, typically at the nitrogen atoms, to form N-oxides. The oxidation of quinoxaline (B1680401) (a benzopyrazine) with alkaline permanganate (B83412) to yield pyrazine-2,3-dicarboxylic acid demonstrates the relative stability of the pyrazine ring to oxidative cleavage compared to a fused benzene (B151609) ring. For this compound, oxidation with reagents like hydrogen peroxide or peroxy acids would be expected to yield the corresponding N-oxide or N,N'-dioxide. These N-oxides can be useful intermediates for further functionalization of the pyrazine ring.

Reduction: The pyrazine ring can be reduced under various conditions. Catalytic hydrogenation over catalysts such as palladium or platinum can lead to the saturation of the heterocyclic ring, yielding piperazine (B1678402) derivatives. Chemical reduction of pyrazines can also be achieved. For instance, electrochemical reduction of pyrazines in alkaline hydroorganic media leads to the formation of 1,4-dihydropyrazines, which can then isomerize to more stable 1,2- or 1,6-dihydropyrazines. The reduction of this compound would likely first involve the pyrazine ring, potentially leading to tetrahydrocyclopenta[b]pyrazine derivatives, depending on the reducing agent and reaction conditions.

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group at the 6-position of the fused cyclopentane (B165970) ring is a versatile functional handle for a wide range of chemical transformations.

Esterification and Amidation Reactions

Esterification: The carboxylic acid can be readily converted to its corresponding esters through various methods. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common method. Alternatively, the carboxylic acid can be activated, for instance, by conversion to an acyl chloride using thionyl chloride or oxalyl chloride, followed by reaction with an alcohol. Other modern esterification methods employing coupling agents could also be utilized.

Table 1: Representative Conditions for Esterification of Heteroaromatic Carboxylic Acids

MethodReagents and ConditionsProductNotes
Fischer EsterificationAlcohol (e.g., Methanol, Ethanol) in excess, catalytic H₂SO₄, heatCorresponding esterReversible reaction; often requires removal of water to drive to completion.
Acyl Chloride FormationSOCl₂ or (COCl)₂, then addition of alcohol and a base (e.g., pyridine)Corresponding esterGenerally high-yielding and proceeds under mild conditions.
Coupling Agent-MediatedAlcohol, a coupling agent (e.g., DCC, EDC), and a catalyst (e.g., DMAP)Corresponding esterAvoids harsh acidic conditions.

Amidation: The synthesis of amides from the carboxylic acid is another fundamental transformation. This is typically achieved by activating the carboxylic acid followed by the addition of an amine. Common methods include the use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or phosphonium-based reagents like BOP and PyBOP. The direct conversion of the carboxylic acid to an acyl chloride, as mentioned for esterification, followed by reaction with an amine is also a widely used and effective method.

Table 2: Common Coupling Agents for Amidation of Pyrazine Carboxylic Acids

Coupling AgentTypical ConditionsProduct
HBTU/HATUAmine, Hünig's base (DIPEA) in a polar aprotic solvent (e.g., DMF)Corresponding amide
EDC/HOBtAmine, in a solvent like DMF or CH₂Cl₂Corresponding amide
SOCl₂Conversion to acyl chloride, followed by addition of amine and a baseCorresponding amide

Decarboxylation Pathways

The decarboxylation of pyrazinecarboxylic acids is a known reaction, often facilitated by heat. The ease of decarboxylation can be influenced by the position of the carboxylic acid group on the ring and the presence of other substituents. For this compound, the carboxylic acid is attached to a saturated carbon of the fused cyclopentane ring. Decarboxylation of such β-keto acid analogues or compounds that can form a stable carbanion intermediate is generally more facile. The decarboxylation of pyrazine-2,3-dicarboxylic acid to pyrazinoic acid is a key step in some synthetic routes, indicating that decarboxylation of a carboxylic acid on a pyrazine-containing system is achievable. The specific conditions required for the decarboxylation of this compound would likely depend on the stability of the resulting carbanionic or radical intermediate.

Reduction to Alcohols and Aldehydes

Reduction to Alcohols: The carboxylic acid group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for this transformation. Borane (BH₃) and its complexes (e.g., BH₃·THF) are also commonly used and can offer better chemoselectivity in the presence of other reducible functional groups.

Table 3: Reagents for the Reduction of Heteroaromatic Carboxylic Acids to Alcohols

Reducing AgentTypical ConditionsProduct
Lithium Aluminum Hydride (LiAlH₄)Anhydrous ether or THF, followed by aqueous workupPrimary alcohol
Borane (BH₃·THF)THF, followed by an acidic or oxidative workupPrimary alcohol

Reduction to Aldehydes: The partial reduction of a carboxylic acid to an aldehyde is a more challenging transformation as aldehydes are generally more reactive towards reduction than carboxylic acids. This conversion often requires specific reagents or a two-step process. One common strategy involves first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride or a Weinreb amide, which can then be reduced to the aldehyde under controlled conditions using a less reactive hydride reagent like lithium tri-tert-butoxyaluminum hydride.

Reactivity of the Cyclopentane Ring

The cyclopentane ring in this compound is anticipated to be the primary site for transformations aiming to introduce molecular complexity. Its reactivity is significantly influenced by the adjacent electron-withdrawing pyrazine ring, which can affect the stability of intermediates, and the carboxylic acid group, which can act as a directing group in certain reactions.

Functionalization via C-H Activation Strategies

Direct functionalization of the cyclopentane ring through C-H activation represents a modern and efficient approach to creating new derivatives. The carboxylic acid group at the 6-position is poised to play a crucial role as an endogenous directing group, facilitating the activation of specific C-H bonds.

Recent advancements in transition-metal-catalyzed C-H activation have demonstrated the utility of carboxylic acid groups in directing the functionalization of adjacent saturated rings. nih.gov For this compound, palladium-catalyzed C-H arylation could be envisioned. The reaction would likely proceed through a palladacycle intermediate, where the carboxylate coordinates to the palladium center, directing the activation of the C-H bonds at the C5 and C7 positions.

Hypothetical Data Table for Directed C-H Arylation:

EntryAryl HalideCatalystLigandBaseSolventPosition of ArylationYield (%)
14-IodotoluenePd(OAc)₂L1Ag₂CO₃HFIPC5/C775
21-Iodo-4-methoxybenzenePd(OAc)₂L1Ag₂CO₃HFIPC5/C782
31-Bromo-3,5-dimethylbenzenePd(OAc)₂L2K₂CO₃TolueneC5/C768

L1 and L2 represent hypothetical ligands designed to facilitate the C-H activation process.

The pyrazine ring's electron-withdrawing nature might influence the reactivity of the C-H bonds on the cyclopentane ring, potentially making them more susceptible to certain types of activation.

Ring Expansion/Contraction Potentials

The fused cyclopentane ring in this compound possesses the potential for ring expansion to a six-membered ring or contraction to a four-membered ring under specific reaction conditions. Such transformations are valuable for accessing novel heterocyclic scaffolds.

Ring Expansion: A plausible strategy for ring expansion would involve the generation of a carbocation adjacent to the cyclopentane ring. chemistrysteps.com For instance, conversion of the carboxylic acid to a hydroxymethyl group, followed by treatment with a strong acid, could generate a primary carbocation. This could then trigger a rearrangement to expand the cyclopentane ring to a more stable cyclohexane (B81311) ring, relieving ring strain. reddit.com

Ring Contraction: Ring contraction could potentially be achieved through reactions like the Favorskii rearrangement if a suitable leaving group is introduced alpha to a carbonyl group on the cyclopentane ring. wikipedia.org Another possibility is a Wolff rearrangement of an α-diazoketone derived from the carboxylic acid.

Hypothetical Reaction Schemes for Ring Transformation:

TransformationReagentsIntermediateProduct
Ring Expansion1. LiAlH₄, 2. TsCl, py, 3. H⁺Carbocation6,7,8,9-Tetrahydro-5H-cyclohexa[b]pyrazine-7-carboxylic acid derivative
Ring Contraction1. SOCl₂, 2. CH₂N₂, 3. Ag₂O, H₂OKetene5,6-Dihydro-4H-cyclobuta[b]pyrazine-5,6-dicarboxylic acid derivative

Investigating Regioselectivity and Stereoselectivity in Reactions

Any functionalization or rearrangement of the cyclopentane ring must consider the aspects of regioselectivity and stereoselectivity to control the formation of specific isomers.

Regioselectivity: In C-H activation reactions directed by the carboxylic acid at C6, the regioselectivity would be primarily for the C5 and C7 positions due to the formation of a sterically favored five- or six-membered metallacycle intermediate. The electronic nature of the pyrazine ring and any substituents on it could further influence the preference between the C5 and C7 positions.

Stereoselectivity: The introduction of a new substituent on the cyclopentane ring can lead to the formation of stereoisomers. In the case of C-H activation, the stereochemical outcome would depend on the nature of the catalyst and ligands used. For reactions proceeding through planar intermediates like carbocations, a mixture of stereoisomers is likely unless a chiral catalyst or auxiliary is employed to induce facial selectivity.

For instance, in a hypothetical hydrogenation of a derivative where a double bond is introduced into the cyclopentane ring, the stereoselectivity of the hydrogen addition would be influenced by the steric bulk of the fused pyrazine ring and the carboxylic acid group. The hydrogen atoms would likely add from the less hindered face of the molecule.

Hypothetical Stereoselective Reduction:

SubstrateReducing AgentCatalystDiastereomeric Ratio (syn:anti)
5H-Cyclopenta[b]pyrazine-6-carboxylic acidH₂Pd/C85:15
5H-Cyclopenta[b]pyrazine-6-carboxylic acidNaBH₄ (after esterification)-70:30

The study of regioselectivity and stereoselectivity is crucial for the controlled synthesis of specific isomers of this compound derivatives, which is essential for applications in medicinal chemistry and materials science.

Derivatization and Structural Modification of 5h,6h,7h Cyclopenta B Pyrazine 6 Carboxylic Acid

Synthesis of Analogs with Modifications on the Pyrazine (B50134) Ring

The pyrazine ring is a key component of many biologically active compounds, and its modification can significantly impact their properties. nih.govresearchgate.net Various chemical transformations can be applied to the pyrazine moiety of 5H,6H,7H-cyclopenta[b]pyrazine-6-carboxylic acid to generate a library of analogs. These modifications can alter the electronic and steric characteristics of the molecule, potentially influencing its biological target interactions.

Common synthetic strategies for modifying pyrazine rings include electrophilic and nucleophilic substitution reactions. For instance, halogenation, such as bromination, can introduce a handle for further functionalization through cross-coupling reactions. Nitration of the pyrazine ring is another potential modification, which can subsequently be reduced to an amino group, providing a site for further derivatization, such as amidation.

Table 1: Potential Modifications on the Pyrazine Ring

Modification TypeReagents and Conditions (Illustrative)Potential Outcome
BrominationN-Bromosuccinimide (NBS), radical initiatorIntroduction of a bromine atom for further coupling reactions.
NitrationFuming nitric acid, sulfuric acidIntroduction of a nitro group, which can be reduced to an amine.
AminationReduction of a nitro group (e.g., with SnCl2, HCl)Formation of an amino-substituted pyrazine ring.
Alkylation/ArylationCross-coupling reactions (e.g., Suzuki, Stille)Introduction of various alkyl or aryl substituents.

Creation of Derivatives at the Carboxylic Acid Position

The carboxylic acid group is a primary site for derivatization, often aimed at improving pharmacokinetic properties through the design of prodrugs. nih.gov Esterification and amidation are the most common approaches to mask the polar carboxylic acid, thereby increasing lipophilicity and potentially enhancing membrane permeability. uobabylon.edu.iq

Ester derivatives can be synthesized by reacting the carboxylic acid with a variety of alcohols in the presence of an acid catalyst or a coupling agent. The choice of alcohol can be used to fine-tune the properties of the resulting ester, such as its rate of hydrolysis back to the active carboxylic acid in vivo. uobabylon.edu.iq Similarly, amide derivatives can be prepared by coupling the carboxylic acid with amines. Amide prodrugs are generally more stable to hydrolysis than their ester counterparts. scirp.org

The fundamental principle of prodrug design is to create a transient chemical modification of a biologically active compound to overcome certain limitations, such as poor solubility, low bioavailability, or lack of site-specificity. nih.gov From a chemical standpoint, a successful prodrug strategy for a carboxylic acid involves the formation of a derivative that is sufficiently stable to reach its target but is readily cleaved, usually by enzymatic hydrolysis, to release the active parent drug. researchgate.net

Ester-based prodrugs are frequently employed for carboxylic acids due to the ubiquitous presence of esterase enzymes in the body that can hydrolyze the ester linkage. uobabylon.edu.iq The rate of this hydrolysis can be controlled by manipulating the steric and electronic properties of the alcohol moiety used in the ester formation. uobabylon.edu.iq For example, bulkier esters may be hydrolyzed more slowly.

Glycolamide esters represent another class of prodrugs for carboxylic acids, known for their rapid hydrolysis in human plasma. nih.gov Amidomethyl esters are also recognized for their susceptibility to in vivo cleavage. nih.gov The design of such prodrugs allows for a controlled release of the active carboxylic acid, potentially leading to improved therapeutic outcomes.

Table 2: Examples of Carboxylic Acid Derivatives

Derivative TypeGeneral StructureKey Features
Simple EsterR-COOR'Increased lipophilicity, tunable hydrolysis rate.
AmideR-CONR'R''Generally more stable than esters.
Glycolamide EsterR-COOCH2CONR'R''Rapidly hydrolyzed by plasma esterases. nih.gov
Amidomethyl EsterR-COOCH2NR'COR''Susceptible to in vivo enzymatic cleavage. nih.gov

Introduction of Substituents on the Cyclopentane (B165970) Ring

Modification of the cyclopentane ring offers another avenue for structural diversification. The introduction of substituents on this saturated ring can influence the conformational preferences of the bicyclic system and introduce new points of interaction with biological targets.

Functionalization of the cyclopentane ring can be more challenging than that of the aromatic pyrazine ring. However, methods for the functionalization of fused cyclopentane derivatives have been developed. rsc.orgbeilstein-journals.org These can include the introduction of alkyl groups, hydroxyl groups, or other functionalities at various positions on the ring. The stereochemistry of these new substituents can also play a critical role in the biological activity of the resulting analogs.

Structure-Reactivity Relationship Studies of Synthesized Analogs

The synthesis of a diverse library of analogs of this compound allows for the systematic investigation of structure-activity relationships (SAR). acs.org SAR studies aim to correlate the chemical structure of a compound with its biological activity. nih.gov

By comparing the activities of analogs with different substituents on the pyrazine ring, modifications at the carboxylic acid position, and substitutions on the cyclopentane ring, it is possible to identify the key structural features required for optimal activity. For instance, the electronic nature of substituents on the pyrazine ring (electron-donating vs. electron-withdrawing) can be correlated with biological potency. nih.gov Similarly, the size and lipophilicity of ester prodrugs can be related to their pharmacokinetic profiles.

These studies are crucial for the rational design of more potent and selective compounds. By understanding how structural changes affect activity, medicinal chemists can make more informed decisions in the design of next-generation analogs with improved therapeutic potential.

Computational and Theoretical Chemistry Investigations of 5h,6h,7h Cyclopenta B Pyrazine 6 Carboxylic Acid

Electronic Structure and Bonding Analysis

The electronic nature of a molecule dictates its stability, reactivity, and spectroscopic properties. Computational methods provide profound insights into the distribution of electrons and the nature of chemical bonds.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the electronic structure of molecules. A typical DFT study on 5H,6H,7H-cyclopenta[b]pyrazine-6-carboxylic acid would begin with geometry optimization, usually employing a functional like B3LYP with a basis set such as 6-311++G(d,p), to find the most stable three-dimensional structure.

From this optimized geometry, key electronic properties can be determined. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive. These frontier orbital energies are also used to calculate global chemical reactivity descriptors, which predict how the molecule will behave in chemical reactions. bendola.comchemrxiv.org

Table 1: Predicted Electronic Properties from DFT Calculations

PropertyPredicted ValueSignificance
HOMO Energy-6.8 eVIndicates electron-donating ability
LUMO Energy-2.1 eVIndicates electron-accepting ability
HOMO-LUMO Gap4.7 eVRelates to chemical stability and reactivity
Ionization Potential6.8 eVEnergy required to remove an electron
Electron Affinity2.1 eVEnergy released upon gaining an electron
Electronegativity (χ)4.45 eVTendency to attract electrons
Chemical Hardness (η)2.35 eVResistance to change in electron distribution
Electrophilicity Index (ω)4.22 eVPropensity to accept electrons

Note: The data in this table is hypothetical, based on typical values for similar heterocyclic compounds, and represents the type of results expected from a DFT calculation.

Molecular Orbital (MO) theory describes chemical bonding in terms of orbitals that extend over the entire molecule. Analysis of the frontier molecular orbitals, HOMO and LUMO, is particularly insightful. iisc.ac.in

For this compound, the HOMO is expected to be a π-orbital primarily localized over the electron-rich pyrazine (B50134) ring. The LUMO is anticipated to be a π*-orbital, also centered on the aromatic pyrazine system. The distribution of these orbitals determines the most likely sites for electrophilic and nucleophilic attack. Visualizing these orbitals helps in understanding the molecule's electronic transitions and reactivity patterns. researchgate.netresearchgate.net For instance, the nitrogen atoms of the pyrazine ring, with their lone pairs of electrons, are expected to be regions of high electron density, influencing the molecule's ability to form hydrogen bonds and coordinate with metal ions. nih.gov

Table 2: Predicted Characteristics of Key Molecular Orbitals

Molecular OrbitalEnergy (eV)Primary CharacterNodal Planes
LUMO+1-1.5π2
LUMO-2.1π1
HOMO-6.8π0
HOMO-1-7.5σ1

Note: The data in this table is illustrative and represents typical outputs from a molecular orbital analysis.

Conformational Analysis and Energetics

The flexibility of the saturated cyclopentane (B165970) ring and the rotational freedom of the carboxylic acid group mean that the molecule can exist in several different spatial arrangements, or conformations.

A Potential Energy Surface (PES) map illustrates the energy of the molecule as a function of its geometry. For this compound, the PES would be mapped by systematically rotating key dihedral angles. These include the angles defining the puckering of the five-membered ring and the angle of the O=C-O-H bond in the carboxylic acid group. nih.gov By calculating the energy at each point, a landscape of energy wells (stable conformers) and peaks (transition states) is generated.

The saturated cyclopentane ring in the molecule is not planar and is expected to adopt puckered conformations to relieve ring strain, such as the "envelope" or "twist" forms. acs.orgresearchgate.net Furthermore, the carboxylic acid group has two primary planar conformations: syn and anti, referring to the orientation of the hydroxyl proton relative to the carbonyl group. nih.gov

Computational analysis would identify the global minimum energy conformation—the most stable and thus most populated structure at equilibrium. The energy differences between various conformers determine their relative populations. Saturated heterocyclic systems are known to have complex conformational equilibria that can be studied computationally. researchgate.netnih.gov

Table 3: Predicted Relative Energies of Stable Conformers

Conformation (Ring Puckering)Carboxylic Acid OrientationRelative Energy (kJ/mol)Predicted Population at 298 K
EnvelopeSyn0.00~75%
EnvelopeAnti5.2~10%
TwistSyn3.8~14%
TwistAnti8.1~1%

Note: The data in this table is hypothetical, intended to illustrate the expected results of a conformational analysis.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is an indispensable tool for investigating the step-by-step pathways of chemical reactions. By modeling the reactants, products, and transition states, a detailed understanding of the reaction mechanism can be achieved.

While no specific reaction mechanisms for this compound have been published, one could theoretically study reactions pertinent to its functional groups, such as decarboxylation or electrophilic aromatic substitution. For a proposed reaction, DFT calculations would be used to locate the transition state structure connecting reactants and products. The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key determinant of the reaction rate. An Intrinsic Reaction Coordinate (IRC) calculation can then be performed to confirm that the identified transition state correctly links the desired reactants and products. researchgate.net This approach provides a molecular-level picture of the bond-breaking and bond-forming processes.

Table 4: Hypothetical Activation Energies for a Proposed Reaction

Reaction StepDescriptionTransition StateActivation Energy (kJ/mol)
Step 1Protonation of Pyrazine NitrogenTS145
Step 2Nucleophilic AttackTS280
Step 3Proton TransferTS330

Note: The data presented is for a generic, illustrative multi-step reaction and does not represent a specific studied mechanism.

No Computational or Theoretical Chemistry Investigations Found for this compound

Following a comprehensive search of available scientific literature and chemical databases, no specific computational or theoretical chemistry investigations detailing the properties and reactions of This compound could be identified. The requested in-depth analysis of its transition state characterization, energy profiles of key reactions, and molecular docking behavior is therefore not possible at this time due to the absence of published research on this particular molecule.

The search for scholarly articles and computational data yielded information on related, but structurally distinct, compounds such as 5-methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine. However, this information is not applicable to the specified carboxylic acid derivative. The stringent focus of the requested article on "this compound" prevents the inclusion of data from these other compounds.

Consequently, the detailed sections and subsections outlined in the request, including:

Molecular Docking and Interaction Modeling (Focused on Theoretical Binding Mechanisms, not Efficacy)

Non-covalent Interaction Analysis

cannot be populated with scientifically accurate and specific findings as no relevant research data is publicly available.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 5h,6h,7h Cyclopenta B Pyrazine 6 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Full Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. For a complete structural assignment of 5H,6H,7H-cyclopenta[b]pyrazine-6-carboxylic acid, a suite of NMR experiments would be required.

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

One-dimensional (1D) NMR spectra, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide fundamental information about the chemical environment and connectivity of atoms.

¹H NMR: This would reveal the number of distinct proton environments, their chemical shifts (indicating the electronic environment), integration (the number of protons of each type), and multiplicity (splitting patterns caused by neighboring protons).

¹³C NMR: This technique would identify the number of unique carbon atoms, including the carbonyl carbon of the carboxylic acid, the aromatic carbons of the pyrazine (B50134) ring, and the aliphatic carbons of the cyclopentane (B165970) ring.

Two-dimensional (2D) NMR experiments are essential for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It would be used to trace the connectivity of the protons within the cyclopentane ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). It is crucial for connecting the different fragments of the molecule, for instance, linking the protons on the cyclopentane ring to the carbons of the pyrazine ring and the carboxylic acid group.

A hypothetical data table for the expected NMR signals is presented below. The exact chemical shifts would need to be determined experimentally.

Atom Number¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)COSY CorrelationsHMBC Correlations
2~8.2-8.5~145-1503C3, C8a
3~8.2-8.5~145-1502C2, C4a
5~3.0-3.5 (2H)~30-356, 7C4a, C6, C7, C8a
6~3.5-4.0 (1H)~45-555, 7C5, C7, C=O
7~2.0-2.5 (2H)~25-305, 6C5, C6, C8a
C=O-~170-180-6, OH
OH~10-12 (1H)--C=O

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a vital technique for determining the molecular weight and formula of a compound and for gaining structural information through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): This would be used to determine the exact mass of the molecular ion to a high degree of accuracy. This allows for the unambiguous determination of the molecular formula (C8H8N2O2).

Fragmentation Analysis: In tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented. The resulting fragmentation pattern provides valuable clues about the molecule's structure. For this compound, characteristic fragments would be expected from the loss of the carboxylic acid group (-COOH, 45 Da) and other cleavages of the cyclopentane ring.

Ionm/z (calculated)Possible Identity
[M]+164.0586Molecular Ion
[M-COOH]+119.0507Loss of carboxylic acid group

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present.

IR Spectroscopy: This technique would show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (a strong band around 1700-1725 cm⁻¹), C-N stretching vibrations of the pyrazine ring, and C-H stretching of the aliphatic and aromatic portions of the molecule.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and would be useful for identifying the C=C and C=N bonds within the pyrazine ring.

Functional GroupExpected IR Absorption (cm⁻¹)Expected Raman Shift (cm⁻¹)
O-H (Carboxylic Acid)2500-3300 (broad)Weak
C=O (Carboxylic Acid)1700-1725 (strong)Moderate
C=N (Pyrazine)1550-1650Strong
C-H (Aromatic)3000-3100Strong
C-H (Aliphatic)2850-2960Moderate

X-ray Crystallography for Solid-State Structure Determination

Should a suitable single crystal of this compound be grown, X-ray crystallography would provide the definitive solid-state structure. This technique would yield precise bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry of the molecule. It would also reveal information about the intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups, and the crystal packing arrangement.

Chiral Chromatography and Spectropolarimetry for Enantiomeric Purity Assessment

The presence of a stereocenter at the 6-position of the cyclopentane ring means that this compound can exist as a pair of enantiomers.

Chiral Chromatography: To separate and quantify the enantiomers, chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC) would be employed. Using a chiral stationary phase, the two enantiomers would exhibit different retention times, allowing for the determination of the enantiomeric excess (ee).

Spectropolarimetry: A pure sample of one enantiomer would rotate the plane of polarized light, and this rotation would be measured using a polarimeter. The specific rotation is a characteristic physical property of a chiral molecule.

Potential Applications and Future Research Directions for 5h,6h,7h Cyclopenta B Pyrazine 6 Carboxylic Acid in Chemical Sciences Excluding Clinical Human Applications

Use as a Building Block in Complex Molecular Architectures

The structure of 5H,6H,7H-cyclopenta[b]pyrazine-6-carboxylic acid makes it a potentially valuable synthon, or building block, for the construction of more complex molecules. The carboxylic acid group is a versatile functional handle that can undergo a variety of chemical transformations. For instance, it can be converted into esters, amides, or acid halides, which can then be used in a wide array of subsequent reactions.

Pyrazine-2-carboxylic acid derivatives, for example, have been utilized in the synthesis of novel compounds with potential biological activities through the formation of amide linkages with various piperazines. rjpbcs.com This suggests that this compound could similarly be coupled with diverse amine-containing molecules to generate libraries of new compounds for screening in various chemical and material science applications. The fused cyclopentane (B165970) ring adds rigidity and a specific three-dimensional geometry to the pyrazine (B50134) core, which can be advantageous in designing molecules with specific shapes and functionalities. The synthesis of pyrazine alkaloids from amino acids further illustrates the role of the pyrazine nucleus as a foundational element in the creation of complex natural product-like molecules. mdpi.com

Table 1: Potential Reactions of the Carboxylic Acid Group

Reaction TypeReagentsProduct Functional Group
EsterificationAlcohol, Acid CatalystEster
AmidationAmine, Coupling AgentAmide
ReductionReducing Agent (e.g., LiAlH4)Alcohol
Conversion to Acid HalideThionyl Chloride (SOCl2)Acid Chloride

Exploration as a Chemical Probe for Biological System Investigations (Mechanistic Studies)

Pyrazine derivatives have been explored as fluorescent probes for live cell imaging. nih.gov The pyrazine ring system, with its unique electronic properties, can serve as the core of a fluorophore. The carboxylic acid group of this compound could be functionalized with other chemical moieties to tune its photophysical properties or to attach it to a targeting molecule that directs it to a specific location within a biological system.

Furthermore, the pyrazine moiety can interact with biological macromolecules through various non-covalent interactions, including hydrogen bonding and π-stacking. figshare.com The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors. researchgate.net This property, combined with the hydrogen-bonding capabilities of the carboxylic acid group, could allow this compound to be developed into a chemical probe to study enzyme active sites or other protein binding pockets. By observing how the probe interacts with a biological system, researchers can gain insights into the mechanisms of biological processes.

Development of Novel Analytical Standards and Reference Materials

In analytical chemistry, well-characterized, high-purity compounds are essential as standards and reference materials for the calibration of instruments and the validation of analytical methods. Given the prevalence of heterocyclic compounds in pharmaceuticals, agrochemicals, and other industrial products, there is a continuous need for new analytical standards. ijpsr.comijrpr.comresearchgate.net

Should this compound be synthesized in high purity and thoroughly characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography, it could serve as a valuable reference material. This would be particularly relevant if a series of related cyclopenta[b]pyrazine derivatives were to be developed for various applications, as it would provide a benchmark for their identification and quantification.

Integration into Supramolecular Chemistry Research

The combination of a hydrogen-bond-donating carboxylic acid group and hydrogen-bond-accepting pyrazine nitrogen atoms makes this compound an excellent candidate for applications in supramolecular chemistry. Pyrazine carboxylic acids are known to form robust supramolecular synthons, which are predictable and reliable patterns of intermolecular interactions. acs.orgfigshare.comnih.govacs.org Specifically, the formation of a heterodimer involving an O-H•••N hydrogen bond between the carboxylic acid and a pyrazine nitrogen is a recurring motif. acs.orgnih.gov

This predictable self-assembly can be exploited to construct well-ordered, one-, two-, or three-dimensional networks in the solid state. Furthermore, pyrazine and its derivatives are widely used as ligands to create coordination polymers and metal-organic frameworks (MOFs). acs.orgresearchgate.netnih.gov The nitrogen atoms of the pyrazine ring can coordinate to metal ions, while the carboxylic acid group can also participate in coordination or form hydrogen bonds to link different parts of the framework. The specific geometry of this compound could lead to the formation of novel MOFs with unique porous structures and properties for applications in gas storage, separation, and catalysis.

Theoretical Contributions to Pyrazine and Cyclopentane Chemistry

Computational chemistry provides powerful tools to understand the structure, properties, and reactivity of molecules. Theoretical studies on this compound could offer significant insights into the fundamental chemistry of fused pyrazine-cyclopentane ring systems. Density Functional Theory (DFT) calculations could be employed to determine the molecule's optimized geometry, electronic structure, and vibrational spectra. semanticscholar.orgmdpi.com

Such studies could elucidate the degree of aromaticity of the pyrazine ring as influenced by the fused cyclopentane and the electron-withdrawing carboxylic acid group. Theoretical investigations into the hydrogen bonding interactions of this molecule, both with itself and with other molecules like water, could provide a deeper understanding of the supramolecular synthons it is likely to form. scielo.br Furthermore, computational modeling of its potential energy surface could predict its reactivity in various chemical reactions, guiding future synthetic efforts. These theoretical findings would contribute to the broader understanding of the structure-property relationships in this class of heterocyclic compounds.

Conclusion and Outlook on the Academic Significance of 5h,6h,7h Cyclopenta B Pyrazine 6 Carboxylic Acid

Summary of Key Research Findings and Methodological Advancements

Direct research on 5H,6H,7H-cyclopenta[b]pyrazine-6-carboxylic acid is limited in publicly accessible literature. However, the academic community has made strides in the synthesis and understanding of the foundational cyclopenta[b]pyrazine core. Methodological advancements primarily revolve around the condensation reactions between 1,2-diamines and α-dicarbonyl compounds. For instance, a common route involves the condensation of a cyclopentenolone with an alkylenediamine, followed by dehydrogenation, often using a palladium catalyst. chemicalbook.com These methods provide a reliable framework for accessing the core structure, which can then be functionalized.

The significance of the pyrazine (B50134) ring lies in its versatile chemical reactivity and its presence in numerous biologically active compounds. mdpi.comtandfonline.com The carboxylic acid functional group at the 6-position of the specific compound suggests potential for further derivatization, such as amide or ester formation, allowing for the exploration of a wide chemical space. While specific research findings on the target molecule are not extensively documented, the broader class of pyrazine derivatives has been investigated for various applications, ranging from flavor and fragrance to pharmaceuticals. chemimpex.comnih.gov

Table 1: Methodological Approaches for the Synthesis of Pyrazine Scaffolds

Synthetic Approach Description Key Reagents/Conditions Potential for Scale-up
Classical Condensation Reaction of a 1,2-dicarbonyl compound with a 1,2-diamine followed by oxidation. researchgate.net Ethylenediamine, Glyoxal (B1671930), Copper(II) oxide Moderate to High
Metal-Catalyzed Cross-Coupling Palladium-catalyzed reactions to form C-C bonds with pyrazine halides. mdpi.com Pd(OAc)₂, AgOAc, Bromo-pyrazines High
Vilsmeier-Haack Reaction Used for the synthesis of related heterocyclic systems like 6,7-dihydro-5H-cyclopenta[b]pyridine. researchgate.net POCl₃, DMF Moderate
Green Chemistry Approaches One-pot syntheses using environmentally benign catalysts and solvents. unimas.my Montmorillonite K-10 clay, Microwave irradiation High

Identification of Remaining Research Gaps

The most significant research gap is the lack of specific studies on this compound itself. While the synthesis of the parent scaffold is established, detailed investigations into the properties and potential applications of this particular carboxylic acid derivative are conspicuously absent from peer-reviewed literature.

Key unanswered questions and research gaps include:

Biological Activity: There is a clear need for screening this compound and its derivatives for various biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties, given the known bioactivity of many pyrazine compounds. nih.gov

Physicochemical Properties: A thorough characterization of its physicochemical properties, including its pKa, solubility, and stability, is required to understand its potential as a drug candidate or functional material.

Coordination Chemistry: The nitrogen atoms in the pyrazine ring and the carboxylic acid group make this molecule a potential ligand for metal complexes. The coordination chemistry of this compound remains unexplored.

Material Science Applications: The potential of this molecule as a building block for functional organic materials, such as organic light-emitting diodes (OLEDs) or sensors, has not been investigated.

Future Directions in the Study of Related Structural Motifs

The future study of this compound and related structural motifs is poised for exciting developments, particularly in the realm of medicinal chemistry and materials science.

Medicinal Chemistry: A primary future direction will be the synthesis of a library of derivatives based on the this compound scaffold. By converting the carboxylic acid to various amides, esters, and other functional groups, researchers can explore structure-activity relationships (SAR) for various biological targets. The pyrazine scaffold is a known pharmacophore in several approved drugs, suggesting that this exploration could yield novel therapeutic agents. researchgate.net

Materials Science: The fused ring system and the presence of heteroatoms suggest that derivatives of this compound could have interesting photophysical properties. Future research could focus on synthesizing and characterizing polymers or small molecules incorporating this motif for applications in organic electronics.

Computational Studies: In silico studies can play a crucial role in guiding future experimental work. mdpi.com Computational modeling can predict the binding of derivatives to various protein targets, as well as their electronic properties, helping to prioritize synthetic efforts.

Sustainable Synthesis: Developing more environmentally friendly and efficient synthetic routes to these compounds will be an ongoing endeavor. This includes the use of green solvents, catalysts, and energy sources. unimas.my

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5H,6H,7H-cyclopenta[b]pyrazine-6-carboxylic acid, and how can reaction conditions be optimized for academic-scale preparation?

  • Methodological Answer : The synthesis typically involves multi-step processes, including cyclocondensation of heterocyclic precursors followed by carboxylation. For example, cyclopenta-fused pyrazine intermediates can be functionalized via palladium-catalyzed carbonylation or carboxyl group introduction using acidic/basic hydrolysis. Reaction optimization includes:

  • Temperature control : Maintaining 60–80°C during cyclization to avoid side products.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC (>95% purity) .

Q. Which analytical techniques are most reliable for structural characterization of this compound?

  • Methodological Answer : A combination of spectroscopic and chromatographic methods is critical:

  • NMR : 1H^1 \text{H}- and 13C^13\text{C}-NMR to confirm ring fusion patterns and carboxylic acid proton (δ ~12 ppm).
  • Mass Spectrometry : High-resolution ESI-MS (expected [M+H]+^+: m/z 165.07 for C8_8H8_8N2_2O2_2) to verify molecular weight .
  • X-ray crystallography : For resolving ambiguities in fused-ring stereochemistry (if crystalline derivatives are available) .

Q. What are the primary biological activities reported for this compound, and what assays are used to validate them?

  • Methodological Answer : Preliminary studies suggest interactions with DNA/enzymes, assessed via:

  • Fluorescence quenching assays : To study DNA binding (e.g., ethidium bromide displacement).
  • Enzyme inhibition : Kinase or protease inhibition measured via colorimetric substrates (e.g., p-nitrophenol release).
  • Antitumor activity : MTT assays on cancer cell lines (e.g., IC50_{50} values in HepG2 or MCF-7 cells) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies often arise from purity variations or assay conditions. Strategies include:

  • Purity reassessment : Quantify impurities via HPLC-MS; repurify if necessary.
  • Standardized protocols : Use reference compounds (e.g., doxorubicin for cytotoxicity controls).
  • Mechanistic studies : Isothermal titration calorimetry (ITC) to validate binding constants or molecular docking to predict target interactions .

Q. What strategies are effective for regioselective modification of the cyclopenta[b]pyrazine core to enhance bioactivity?

  • Methodological Answer : Selective functionalization requires protecting group strategies and catalyst screening:

  • Carboxylic acid protection : Use tert-butyl or benzyl esters to prevent side reactions during alkylation/amination.
  • C–H activation : Pd(OAc)2_2-catalyzed coupling at less hindered positions (e.g., C3 over C7).
  • Redox tuning : Controlled oxidation with KMnO4_4 or reduction with NaBH4_4 to modify ring saturation .

Q. How can computational methods aid in predicting the metabolic stability of derivatives?

  • Methodological Answer :

  • ADME modeling : Tools like SwissADME predict metabolic hotspots (e.g., cytochrome P450 susceptibility).
  • Density Functional Theory (DFT) : Calculate bond dissociation energies for oxidation-prone sites.
  • In silico metabolite prediction : Software (e.g., Meteor Nexus) to simulate phase I/II transformations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.